![molecular formula C7H8O2 B14448028 (7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol CAS No. 77023-21-3](/img/structure/B14448028.png)
(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Oxabicyclo[410]hepta-2,4-dien-1-yl)methanol is a bicyclic organic compound with a unique structure that includes an oxygen bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol typically involves the reaction of cyclohexene oxide with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate oxirane ring, which is subsequently opened to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as Lewis acids or bases can be employed to facilitate the reaction and improve selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkyl halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and biochemical pathways.
Industry: Used in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism by which (7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol exerts its effects involves the interaction of its reactive sites with various molecular targets. The oxygen bridge and the bicyclic structure provide unique sites for chemical reactions, allowing the compound to participate in a variety of pathways. These interactions can lead to the formation of new bonds and the modification of existing ones, influencing the compound’s reactivity and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene oxide: Similar in structure but lacks the oxygen bridge.
1,2-Epoxycyclohexane: Another epoxide with a different ring structure.
Tetramethyleneoxirane: A related compound with a different ring size and substitution pattern.
Uniqueness
(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol is unique due to its bicyclic structure and the presence of an oxygen bridge, which imparts distinctive reactivity and potential for diverse applications. This sets it apart from other similar compounds and makes it a valuable molecule in various fields of research and industry.
Propriétés
Numéro CAS |
77023-21-3 |
|---|---|
Formule moléculaire |
C7H8O2 |
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
7-oxabicyclo[4.1.0]hepta-2,4-dien-1-ylmethanol |
InChI |
InChI=1S/C7H8O2/c8-5-7-4-2-1-3-6(7)9-7/h1-4,6,8H,5H2 |
Clé InChI |
SAYYHXPTXWGFNW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2C(O2)(C=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Propan-2-ylidene)amino]cyclopent-1-ene-1-carbaldehyde](/img/structure/B14447947.png)
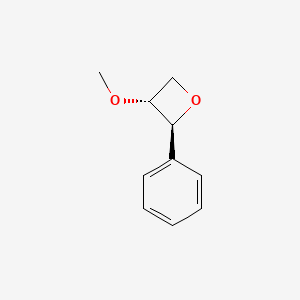
![1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one](/img/structure/B14447951.png)
![2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide](/img/structure/B14447954.png)
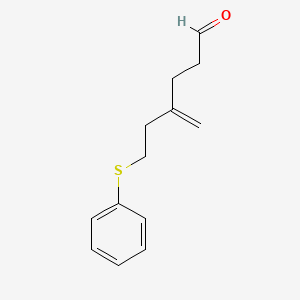
![[Bis(2,2-dimethylpropoxy)methyl]phenylphosphinous bromide](/img/structure/B14447957.png)
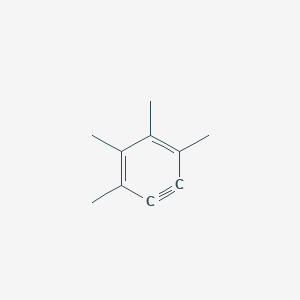
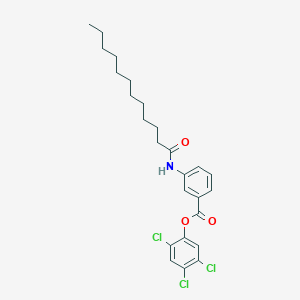

![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-propylpentanamide](/img/structure/B14447963.png)
![Spiro[1,3-benzodithiole-2,1'-cyclopentane]](/img/structure/B14447987.png)
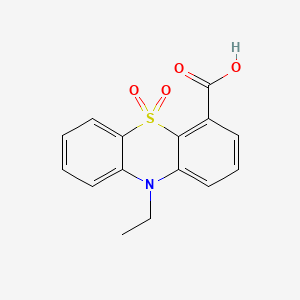
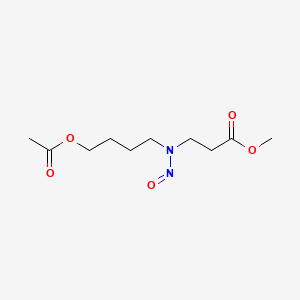
![4-Aminobenzoic acid--2-[(prop-2-en-1-yl)oxy]ethan-1-ol (1/1)](/img/structure/B14447999.png)
